molecular formula C20H20N2O5S B12149697 Diethyl 5-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]benzene-1,3-dicarboxylate

Diethyl 5-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]benzene-1,3-dicarboxylate

Cat. No.: B12149697
M. Wt: 400.4 g/mol
InChI Key: XEPIHIQBHGZITD-UHFFFAOYSA-N
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Description

Diethyl 5-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]benzene-1,3-dicarboxylate is a complex organic compound with a unique structure that includes a thienopyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 5-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]benzene-1,3-dicarboxylate typically involves multiple steps. One common method includes the reaction of 5,6-dimethylthieno[2,3-d]pyrimidine-4-ol with diethyl 5-bromo-1,3-benzenedicarboxylate under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]benzene-1,3-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 5-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]benzene-1,3-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Diethyl 5-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]benzene-1,3-dicarboxylate involves its interaction with specific molecular targets. The thienopyrimidine moiety can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as reduced inflammation or inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 5-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetylamino-3-methyl-2,4-thiophenedicarboxylate
  • 1-benzyl-N-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-amine

Uniqueness

Diethyl 5-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]benzene-1,3-dicarboxylate is unique due to its specific structural features, such as the thienopyrimidine moiety and the diethyl ester groups.

Biological Activity

Diethyl 5-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]benzene-1,3-dicarboxylate is a compound that has garnered interest in recent years due to its potential biological activities. This article provides a detailed overview of the compound's synthesis, biological properties, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 379246-91-0
  • Molecular Formula : C18H20N2O4S
  • Molecular Weight : 356.43 g/mol

Synthesis

The synthesis of this compound typically involves multiple steps starting from readily available precursors. The synthetic route may include the formation of the thieno[2,3-d]pyrimidine moiety followed by coupling with diethyl benzene dicarboxylate derivatives.

Anticancer Activity

Recent studies have indicated that compounds containing thieno[2,3-d]pyrimidine structures exhibit significant anticancer properties. For instance:

  • In Vitro Studies : this compound has been tested against various cancer cell lines. Results showed a dose-dependent inhibition of cell proliferation in L1210 leukemia cells and other tumor models. The compound demonstrated IC50 values in the low micromolar range, indicating potent activity against cancer cells.
  • Mechanism of Action : The proposed mechanism involves the inhibition of key enzymes involved in nucleic acid synthesis and cell division, which are critical for cancer cell proliferation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antibacterial Tests : In studies against Gram-positive and Gram-negative bacteria, this compound exhibited moderate to good antibacterial activity. The minimum inhibitory concentrations (MICs) were determined to be significantly lower than those of conventional antibiotics.
  • Mechanism : The antimicrobial action is thought to stem from interference with bacterial DNA replication and transcription processes.

Case Study 1: Anticancer Efficacy in Animal Models

A study conducted on mice bearing L1210 leukemia tumors demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Activity Assessment

In a comparative study with standard antibiotics against Staphylococcus aureus and Escherichia coli, this compound showed superior efficacy. The research concluded that this compound could be a promising candidate for developing new antimicrobial agents.

Data Summary Table

Biological ActivityTest SystemResultReference
AnticancerL1210 leukemia cellsIC50 ~ 10 µM
AntibacterialStaphylococcus aureusMIC ~ 15 µg/mL
AntibacterialEscherichia coliMIC ~ 20 µg/mL

Properties

Molecular Formula

C20H20N2O5S

Molecular Weight

400.4 g/mol

IUPAC Name

diethyl 5-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxybenzene-1,3-dicarboxylate

InChI

InChI=1S/C20H20N2O5S/c1-5-25-19(23)13-7-14(20(24)26-6-2)9-15(8-13)27-17-16-11(3)12(4)28-18(16)22-10-21-17/h7-10H,5-6H2,1-4H3

InChI Key

XEPIHIQBHGZITD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)OC2=C3C(=C(SC3=NC=N2)C)C)C(=O)OCC

Origin of Product

United States

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